This compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which is a subclass of fused bicyclic compounds. Pyrazolo[1,5-a]pyrimidines are notable for their biological activity and potential therapeutic applications, particularly in medicinal chemistry.
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid can be achieved through various methods, including cyclocondensation reactions and pericyclic reactions.
A common synthetic route involves the cyclocondensation of 1,3-biselectrophilic compounds with 3-amino-pyrazoles. This method allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework. The reaction typically proceeds via an addition-elimination mechanism where the nucleophilic attack by the pyrazolic nitrogen occurs on a carbonyl group followed by cyclization and water elimination .
Another approach involves pericyclic reactions that do not require starting aminopyrazoles. For instance, a [4 + 2] cycloaddition reaction can be employed using suitable acyclic precursors. This method has been demonstrated to be scalable and efficient .
The molecular structure of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid features:
The presence of these functional groups contributes to the compound's reactivity and solubility properties. The compound's structure can be represented as follows:
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization of the compound to enhance its biological activity or modify its properties for specific applications.
The mechanism of action for compounds like 7-aminopyrazolo[1,5-a]pyrimidine derivatives often involves their role as enzyme inhibitors. For example, some derivatives have been investigated for their ability to inhibit cathepsin K, an enzyme involved in bone resorption. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access .
The physical properties of 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid include:
Chemical properties include:
7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid has several scientific applications:
Fused bicyclic heterocycles represent a cornerstone of rational drug design due to their exceptional capacity for modulating pharmacokinetic and pharmacodynamic properties. These structures combine the three-dimensional rigidity of two conjoined rings with the electronic diversity of heteroatoms (N, O, S), creating versatile platforms for target engagement. The pyrazolo[1,5-a]pyrimidine system exemplifies this principle, featuring:
Table 1: Key Physicochemical Properties of 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₈H₆N₄O₄ | Empirical Formula |
Molecular Weight | 222.16 g/mol | Calculated |
CAS Registry Number | 874773-73-6 | Unique Identifier |
Hydrogen Bond Donors | 3 (2xCOOH, 1xNH₂) | Computational Prediction |
Hydrogen Bond Acceptors | 6 | Computational Prediction |
Topological Polar Surface Area | 135 Ų | Computed for Pharmacokinetics |
Aqueous Solubility | Low | Experimental Observation |
The therapeutic evolution of pyrazolo[1,5-a]pyrimidines spans five decades, marked by strategic scaffold optimization:
This dicarboxylic acid derivative represents a synthetically versatile intermediate with distinct advantages in rational drug design:
Table 2: Commercial Availability Profile
Supplier | Catalog Number | Purity | Price (10g) | Shipment Origin |
---|---|---|---|---|
American Custom Chemicals | CHM0003184 | 95.00% | $2,298.17 | United States |
Apollo Scientific Ltd. | Not Specified | >95% | Inquire | United Kingdom |
CARBONE SCIENTIFIC | Not Specified | >95% | Inquire | United Kingdom |
Table 3: Clinically Approved Pyrazolo[1,5-a]pyrimidine Derivatives
Drug Name | Indication | Target | Structural Features |
---|---|---|---|
Larotrectinib (Vitrakvi®) | NTRK-fusion cancers | Tropomyosin Receptors (Trk) | 7-Aminopyrazolo[1,5-a]pyrimidine core |
Repotrectinib (Augtyro®) | NTRK/ROS1-altered cancers | Trk/ROS1 | 7-Aminopyrazolo[1,5-a]pyrimidine with macrocycle |
Zanubrutinib (Brukinsa®) | Lymphoma | Bruton’s Tyrosine Kinase | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Table 4: Key Synthetic Intermediates Derived from 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid
Derivative | CAS Number | Biological Application |
---|---|---|
Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | 43024-67-5 | Precursor for amide-based kinase inhibitors |
7-Amino-3,6-bis(aminomethyl)pyrazolo[1,5-a]pyrimidine | Not Available | Trk inhibitor pharmacophore optimization |
3,6-Bis(hydroxymethyl)-7-aminopyrazolo[1,5-a]pyrimidine | Not Available | Prodrug development for enhanced bioavailability |
The strategic integration of this scaffold into covalent inhibitors exploits the C-3 position for acrylamide attachment, enabling targeted covalent engagement with non-catalytic cysteines in kinases (e.g., Cys650 in TrkC). This approach has yielded compounds with >100-fold selectivity over off-target kinases, demonstrating the critical role of the dicarboxylic acid motif in spatial control [10]. Future directions include radiolabeled derivatives for theranostic applications, leveraging the carboxyl groups for ^68Ga or ^177Lu chelation in oncology imaging and therapy.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7